8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one
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Overview
Description
8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one is a complex organic compound that belongs to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromenone core using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Thiazole Ring Formation: The thiazole ring is formed by reacting the brominated chromenone with a thioamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate, hydrogen peroxide, solvents (e.g., water, acetic acid).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized derivatives of the thiazole ring.
Scientific Research Applications
8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one: Characterized by the presence of a bromine atom, nitro group, and thiazole ring.
8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-4-one: Similar structure but with a different position of the nitro group.
8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4S/c1-10-3-4-14(11(2)5-10)19-22-17(9-28-19)15-7-12-6-13(23(25)26)8-16(21)18(12)27-20(15)24/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJSDWNXZPOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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